molecular formula C8H13Cl2N3O2 B13462626 methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride

methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride

Cat. No.: B13462626
M. Wt: 254.11 g/mol
InChI Key: DNMKEMDIJNXZAU-KLXURFKVSA-N
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Description

Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride is a compound that features a pyrazine ring, which is a nitrogen-containing heterocyclic structure. Compounds with pyrazine rings are known for their diverse biological activities and are often used in pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride typically involves the reaction of methyl (3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid. The addition of an excess acid causes a 1,3-dipolar cycloaddition reaction, forming the desired heterocyclic core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using reagents like sodium periodate (NaIO4) at low temperatures.

    Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens or nucleophiles under appropriate conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride can be compared with other pyrazine derivatives, such as:

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

methyl (2S)-2-amino-3-pyrazin-2-ylpropanoate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7(9)4-6-5-10-2-3-11-6;;/h2-3,5,7H,4,9H2,1H3;2*1H/t7-;;/m0../s1

InChI Key

DNMKEMDIJNXZAU-KLXURFKVSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=NC=CN=C1)N.Cl.Cl

Canonical SMILES

COC(=O)C(CC1=NC=CN=C1)N.Cl.Cl

Origin of Product

United States

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